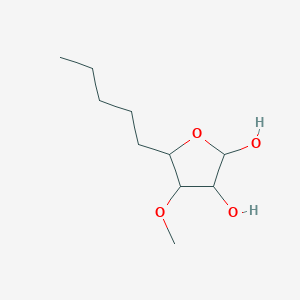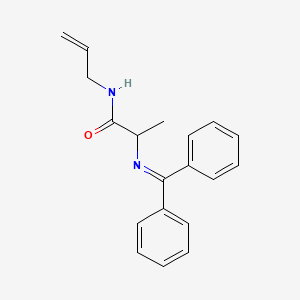
N~2~-(Diphenylmethylidene)-N-prop-2-en-1-ylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(Diphenylmethylidene)-N-prop-2-en-1-ylalaninamide is an organic compound that belongs to the class of amides It is characterized by the presence of a diphenylmethylidene group attached to the nitrogen atom of an alaninamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Diphenylmethylidene)-N-prop-2-en-1-ylalaninamide typically involves the reaction of diphenylmethanone with N-prop-2-en-1-ylalaninamide under specific conditions. One common method is the condensation reaction, where diphenylmethanone is reacted with N-prop-2-en-1-ylalaninamide in the presence of a suitable catalyst, such as an acid or base, to form the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of N2-(Diphenylmethylidene)-N-prop-2-en-1-ylalaninamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include the use of high-pressure reactors and automated systems to ensure consistent product quality and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-(Diphenylmethylidene)-N-prop-2-en-1-ylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N~2~-(Diphenylmethylidene)-N-prop-2-en-1-ylalaninamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N2-(Diphenylmethylidene)-N-prop-2-en-1-ylalaninamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~2~-(Diphenylmethylidene)-2-methylleucinamide: Similar in structure but with a different alkyl group.
N~2~-(Diphenylmethylidene) Malonic Acid Derivatives: These compounds share the diphenylmethylidene group but have different core structures.
Uniqueness
N~2~-(Diphenylmethylidene)-N-prop-2-en-1-ylalaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
922704-67-4 |
|---|---|
Molekularformel |
C19H20N2O |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
2-(benzhydrylideneamino)-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C19H20N2O/c1-3-14-20-19(22)15(2)21-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h3-13,15H,1,14H2,2H3,(H,20,22) |
InChI-Schlüssel |
IZCUHJFYVGPNNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCC=C)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Piperidine, 4-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14183258.png)
![[4-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)phenyl]methanol](/img/structure/B14183259.png)
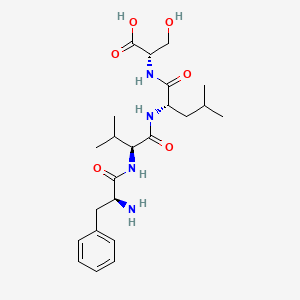
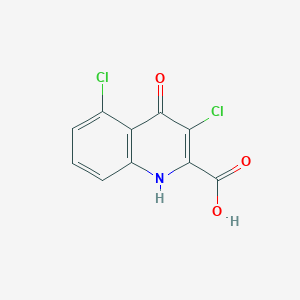
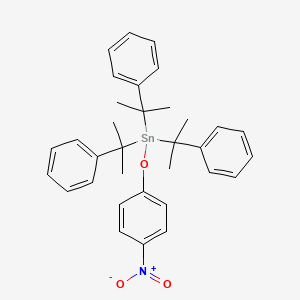
![1-[4-(Pentane-1-sulfonyl)phenyl]methanamine](/img/structure/B14183309.png)
![6-[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B14183317.png)
![2,7-Diazaspiro[4.5]decane-7-carboxamide, 1-oxo-N,2-diphenyl-](/img/structure/B14183327.png)
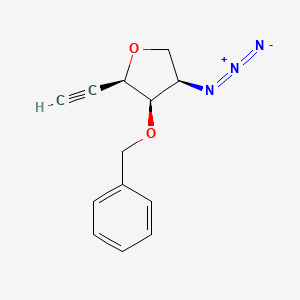
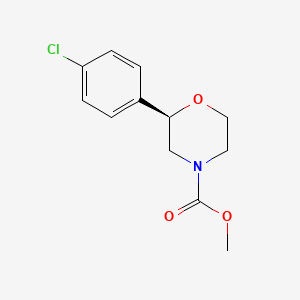
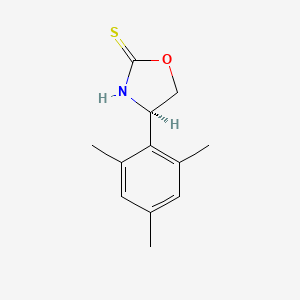
![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl-](/img/structure/B14183351.png)
